molecular formula C9H6FNO2 B12082728 5-Acetyl-2-fluoro-4-hydroxybenzonitrile CAS No. 2089381-35-9

5-Acetyl-2-fluoro-4-hydroxybenzonitrile

Cat. No.: B12082728
CAS No.: 2089381-35-9
M. Wt: 179.15 g/mol
InChI Key: JMYYCKIDOHOMKM-UHFFFAOYSA-N
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Description

5-Acetyl-2-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, featuring an acetyl group at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the nitration step may use nitric acid and sulfuric acid, while the acetylation step may involve acetic anhydride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents, can also enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Acetyl-2-fluoro-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-acetyl-2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-fluoro-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a fluorine atom, which confer specific reactivity and stability. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

2089381-35-9

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-acetyl-2-fluoro-4-hydroxybenzonitrile

InChI

InChI=1S/C9H6FNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3

InChI Key

JMYYCKIDOHOMKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)C#N)F)O

Origin of Product

United States

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